Product packaging for Sodium 2-[2-(hydroxymethyl)phenyl]acetate(Cat. No.:CAS No. 262603-24-7)

Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Cat. No.: B1458325
CAS No.: 262603-24-7
M. Wt: 188.16 g/mol
InChI Key: MHEMJFGMYQGYAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 2-[2-(hydroxymethyl)phenyl]acetate is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates both a phenylethanol and a hydroxymethyl moiety, which are functional groups known to be present in compounds with demonstrated biological activity. Scientific literature indicates that derivatives of 2-(2-(hydroxymethyl)phenyl)ethanol, which are structurally related to this compound, have been synthesized and evaluated for their potential as antibacterial agents . These derivatives have shown activity against both Gram-positive and Gram-negative bacteria in research settings, suggesting this compound may serve as a valuable intermediate or precursor in the development of new antimicrobial substances . The mechanism of action for this specific compound has not been fully elucidated and is an area for further investigation. Researchers value this compound for exploring structure-activity relationships and synthesizing novel bioactive molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NaO3 B1458325 Sodium 2-[2-(hydroxymethyl)phenyl]acetate CAS No. 262603-24-7

Properties

IUPAC Name

sodium;2-[2-(hydroxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3.Na/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4,10H,5-6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEMJFGMYQGYAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Substituted Isocoumarins with Sodium Borohydride

A well-documented method for preparing sodium 2-[2-(hydroxymethyl)phenyl]acetate derivatives involves the reduction of 3-substituted isocoumarins using sodium borohydride in methanol under inert atmosphere conditions.

Procedure:

  • Dissolve 3-substituted isocoumarin (10 mmol) in methanol (10 volumes).
  • Add sodium borohydride (initially 4 equivalents) and reflux the mixture at 50°C under nitrogen atmosphere for 4 hours.
  • Subsequently, add an additional 2 equivalents of sodium borohydride and continue stirring overnight at 50°C.
  • Monitor reaction completion by thin-layer chromatography (TLC) using petroleum ether and ethyl acetate (9:1).
  • Remove methanol under reduced pressure.
  • Add water to the residue and extract the product with ethyl acetate.
  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate to yield the crude diol.
  • Purify by washing with petroleum ether or column chromatography.

Reaction Outcome:

  • The reduction converts the lactone ring of isocoumarins into the corresponding diol, specifically yielding 2-[2-(hydroxymethyl)phenyl]acetate derivatives.
  • The product is characterized by disappearance of carbonyl (C=O) and alkene (C=C) stretches in IR spectra and appearance of broad hydroxyl (OH) peaks around 3400-3070 cm⁻¹.
  • NMR and GC-MS analyses confirm the structure and purity.

Representative Data for 1-(2-(hydroxymethyl)phenyl)hexan-2-ol:

Parameter Value
Physical State Gummy solid
IR (KBr) (cm⁻¹) 3323 (OH), 3064, 3020, 2850, 1455, 1424 (C=C), 1011 (C-O)
¹H NMR (400 MHz, DMSO-d₆) δ 7.33 (q, 1H), 7.15 (d, 3H), 5.07 (t, 1H), 4.59-4.46 (m, 3H), 3.59-3.56 (m, 1H), 2.64 (t, 2H), 1.36 (m, 2H), 1.23 (m, 4H), 0.84 (t, 3H)
¹³C NMR (100 MHz, DMSO-d₆) Aromatic carbons: 140.70, 137.92, 130.55, 127.89, 127.01, 126.09; Aliphatic carbons: 71.29, 61.37, 37.37 (×2), 28.01, 22.72, 14.50
GC-MS M-18 peak at m/e 190; base peak at m/e 104
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.3

This method is advantageous for producing optically pure compounds when combined with suitable catalysts and is scalable for various substituted derivatives.

Neutralization of 2-(Hydroxyphenyl)acetic Acid Derivatives with Sodium Carbonate

Another approach involves the acid-base neutralization of 2-(hydroxyphenyl)acetic acid derivatives to form the sodium salt.

Procedure:

  • Dissolve 2-(4-chlorophenyl)-2-hydroxyacetic acid or 2-(4-bromophenyl)-2-hydroxyacetic acid in an appropriate solvent such as methanol or acetone.
  • Add concentrated sulfuric acid dropwise at controlled temperature (e.g., 20-45°C for methanol solvent; -10°C for acetone solvent).
  • After stirring for a specified time (30 minutes to several hours), pour the reaction mixture into a cooled aqueous sodium carbonate solution.
  • The sodium salt precipitates or crystallizes out.
  • Filter, wash with cold water, and dry under vacuum.

This method is useful for preparing sodium salts of hydroxyphenylacetic acids, which are closely related to this compound in structure and can be precursors or analogs in synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Form Notes
Reduction of 3-substituted isocoumarins 3-substituted isocoumarins Sodium borohydride, methanol, reflux 50°C, N₂ atmosphere This compound derivatives High yield, suitable for substituted derivatives, monitored by TLC
Neutralization of hydroxyphenylacetic acids 2-(4-chlorophenyl)-2-hydroxyacetic acid or analogs Concentrated H₂SO₄, methanol or acetone, sodium carbonate solution Sodium salt of hydroxyphenylacetic acid Crystallization method, scalable, mild conditions
Aromatic nucleophilic substitution 2-hydroxymethylthiophene + 2-fluorobenzaldehyde Sodium hydride, DMF, 0°C to RT Benzyl derivative intermediates Useful for intermediate synthesis, requires further steps

Detailed Research Findings and Notes

  • The reduction method using sodium borohydride is highly selective for converting lactone rings to diols, yielding this compound derivatives with high purity as confirmed by IR, NMR, and GC-MS analyses.
  • The neutralization approach is a classical salt formation technique, often used after acid-catalyzed modifications to stabilize the compound as its sodium salt form.
  • The use of aromatic nucleophilic substitution reactions provides access to functionalized intermediates that can be elaborated into the target compound by further synthetic transformations.
  • Solvent choice, temperature control, and reagent stoichiometry are critical parameters influencing yield and purity.
  • The reduction method under nitrogen atmosphere avoids oxidation and side reactions, improving product integrity.
  • Purification techniques such as column chromatography and recrystallization are essential for obtaining analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[2-(hydroxymethyl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)phenylacetic acid.

    Reduction: Formation of 2-(hydroxymethyl)phenylethanol.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Mechanism of Action

The mechanism of action of sodium 2-[2-(hydroxymethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl group and the phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

Methyl 2-(4-(Hydroxymethyl)phenyl)acetate
  • Structure : Methyl ester of the carboxylic acid analog.
  • Molecular Formula : C₁₁H₁₄O₃ ().
  • Key Differences : The ester form (methyl) vs. sodium salt affects solubility and reactivity. Esters are typically less water-soluble but more lipophilic, making them suitable for prodrug formulations .
Sodium 2-Hydroxy-2-(4-hydroxyphenyl)acetate (CAS 69322-01-6)
  • Structure : Features a hydroxyl group directly on the phenyl ring and a secondary hydroxyl on the acetate backbone.
  • Molecular Formula : C₈H₇NaO₄ ().
Methyl 2-(2-Acetylphenyl)acetate (CAS 1248462-73-8)
  • Structure : Acetyl group replaces hydroxymethyl.
  • Molecular Formula : C₁₁H₁₂O₃ ().
  • Key Differences : The acetyl group introduces ketone functionality, altering hydrogen-bonding capacity and metabolic pathways (e.g., susceptibility to hydrolysis) .

Sodium Salts vs. Free Acids and Esters

Compound Form Solubility (Water) Reactivity Applications
Sodium 2-[2-(hydroxymethyl)phenyl]acetate Sodium salt High Ionic interactions, stability Pharmaceuticals, agrochemicals
Methyl 2-(4-(hydroxymethyl)phenyl)acetate Ester Low Ester hydrolysis, lipophilicity Prodrug synthesis
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid Free acid Moderate Acid-base reactions Chelating agents

Research Findings and Bioactivity

  • Antimicrobial Potential: Structurally related phenyl acetate derivatives, such as 2-(2-oxoindolin-3-yl)ethyl 2-(4-hydroxyphenyl)acetate (), exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli. Sodium salts like the target compound may enhance bioavailability due to improved solubility .
  • Enzyme Inhibition : Compounds with hydroxymethyl or acetyl groups (e.g., Methyl 2-phenylacetoacetate , ) are intermediates in synthesizing enzyme inhibitors. The sodium carboxylate group in the target compound could facilitate binding to cationic enzyme active sites .

Biological Activity

Sodium 2-[2-(hydroxymethyl)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2-(hydroxymethyl)phenylacetic acid with sodium hydroxide in an aqueous medium. The typical reaction conditions include:

  • Temperature : 20-40°C
  • Solvent : Water or aqueous ethanol
  • Reaction Time : 1-2 hours

In industrial settings, continuous stirred tank reactors (CSTR) may be employed to enhance yield and purity through controlled conditions, followed by purification processes like filtration and crystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes, thus modulating their activity. The hydroxymethyl group and the phenyl ring are critical for its binding affinity and specificity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant bacterial strains. The results indicated a notable reduction in bacterial viability, supporting its application as a potential antimicrobial agent in clinical settings.
  • Cancer Cell Line Studies : In research involving human cancer cell lines, this compound was shown to inhibit cell growth and promote apoptosis. This suggests its potential role in cancer therapy, particularly for tumors resistant to conventional treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Sodium 2-(hydroxymethyl)benzoateHydroxymethyl group on benzoic acidAntimicrobial
Sodium 2-(hydroxymethyl)phenylpropionateHydroxymethyl group on phenylpropionic acidAnticancer effects

This comparison highlights how variations in structure can influence biological activity and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2-[2-(hydroxymethyl)phenyl]acetate, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves sequential esterification and hydroxyl group protection. For example, starting with 2-(hydroxymethyl)phenylacetic acid, the sodium salt can be prepared via neutralization with sodium hydroxide under controlled pH (7.0–8.0). Reaction optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures). Purification via recrystallization or column chromatography ensures high purity. Similar multi-step protocols for ester derivatives are detailed in studies on methyl 2-[2-formylphenyl]acetate synthesis .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). Data collection uses synchrotron radiation or laboratory diffractometers. Structural refinement employs software like SHELXL for small-molecule crystallography , while visualization tools like ORTEP-3 generate thermal ellipsoid plots . Hydrogen bonding and coordination geometry of the sodium ion should be analyzed to confirm the salt’s stability.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow GHS guidelines for carboxylic acid salts. Use PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store at -20°C in airtight containers to prevent hydrolysis, as recommended for structurally similar sodium salts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodology : Cross-validate data using complementary techniques:

  • NMR : Compare experimental 1^1H/13^13C shifts with computational predictions (e.g., ACD/Labs Percepta ).
  • IR : Assign O–H (hydroxymethyl) and carboxylate stretches (1600–1550 cm1^{-1}) via deuterium exchange.
  • Mass Spectrometry : Confirm molecular ion ([M+Na]+^+) using high-resolution ESI-MS. Contradictions may arise from tautomerism or sodium coordination effects, requiring dynamic NMR or X-ray analysis for resolution .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict bond lengths and charge distribution.
  • Solubility Prediction : Use COSMO-RS models to estimate aqueous solubility, critical for pharmacokinetic studies.
  • Reactivity : Simulate nucleophilic attack at the carboxylate group using molecular dynamics (MD) software like GROMACS. These methods align with studies on methyl 2-(2-formylphenyl)acetate derivatives .

Q. What are the metabolic pathways and bioactive derivatives of this compound in pharmacological contexts?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS. Hydroxymethyl groups may undergo glucuronidation, while the carboxylate could form conjugates with amino acids.
  • Bioactive Derivatives : Modify the hydroxymethyl group to esters or amides (e.g., methyl 2-(hydroxymethyl)phenylacetamide) to enhance blood-brain barrier penetration. Analogous derivatives, such as (methoxyimino)acetate compounds, show enzyme inhibition potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data for this compound?

  • Methodology :

  • Controlled Experiments : Replicate solubility tests in buffered solutions (pH 4–10) to assess pH dependence.
  • Stability Studies : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from residual solvents or hygroscopicity, requiring Karl Fischer titration for water content analysis .

Methodological Tables

Technique Application Key Parameters
X-ray CrystallographyConfirm sodium coordination geometryResolution < 1.0 Å, R-factor < 0.05
DFT CalculationsPredict carboxylate reactivityB3LYP/6-31G(d), Gibbs free energy
LC-MS Metabolite ProfilingIdentify glucuronide conjugatesCollision energy 20–35 eV, positive mode

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-[2-(hydroxymethyl)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-[2-(hydroxymethyl)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.